molecular formula C19H24N2O4S B2911772 2-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine CAS No. 2379978-31-9

2-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine

Cat. No.: B2911772
CAS No.: 2379978-31-9
M. Wt: 376.47
InChI Key: LQSYFZJNUYSVGF-UHFFFAOYSA-N
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Description

2-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine is a complex organic compound that features a piperidine ring, a sulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the sulfonyl group is added through sulfonation reactions. The final step involves the coupling of the piperidine derivative with the pyridine ring under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine
  • 2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine

Uniqueness

2-{[1-(3-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[[1-(3-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-15-6-3-10-19(20-15)25-14-16-7-5-11-21(13-16)26(22,23)18-9-4-8-17(12-18)24-2/h3-4,6,8-10,12,16H,5,7,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSYFZJNUYSVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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